3-Indoxyl Sulfate-d4 Potassium Salt
Description
Fundamental Principles of Isotope Dilution Mass Spectrometry
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the addition of a known amount of a stable isotope-labeled version of the analyte of interest to a sample. aptochem.com This "spiked" sample is then processed and analyzed by mass spectrometry. The fundamental principle of IDMS is that the stable isotope-labeled internal standard behaves nearly identically to the native analyte throughout the entire analytical process, including extraction, chromatography, and ionization. wuxiapptec.com
By measuring the ratio of the signal from the native analyte to the signal from the known quantity of the internal standard, it is possible to accurately calculate the concentration of the analyte in the original sample. This method effectively corrects for losses that may occur during sample preparation and for variations in instrument response.
Significance of Deuterated Analogs in Overcoming Matrix Effects
One of the most significant challenges in bioanalysis is the "matrix effect". nih.gov This phenomenon refers to the alteration of an analyte's ionization efficiency due to the presence of co-eluting, undetected components from the biological matrix. nih.govacs.org These interfering substances can either suppress or enhance the analyte's signal, leading to inaccurate quantification. nih.govresearchgate.net
Deuterated analogs, as a type of SIL-IS, are particularly effective at compensating for matrix effects. aptochem.com Because they have nearly identical chemical and physical properties to their non-labeled counterparts, they co-elute during liquid chromatography and experience the same degree of signal suppression or enhancement in the mass spectrometer's ion source. wuxiapptec.com This co-behavior allows the deuterated internal standard to accurately track and correct for the variability introduced by the matrix, thereby ensuring the reliability of the quantitative data. While deuterium (B1214612) labeling is a cost-effective option, care must be taken to ensure the label is stable and does not undergo hydrogen-deuterium exchange. wuxiapptec.comnih.gov
Role of 3-Indoxyl Sulfate-d4 Potassium Salt as an Internal Standard in Bioanalytical Science
3-Indoxyl Sulfate (B86663) is a protein-bound uremic toxin that accumulates in the body when kidney function declines. nih.govnih.gov It is a metabolite of dietary tryptophan and is considered a key biomarker for the progression of chronic kidney disease (CKD). nih.govchildrensmercy.orgnih.gov Accurate measurement of 3-Indoxyl Sulfate levels in biological fluids is crucial for clinical research and diagnostics. nih.govmdpi.com
This compound is the deuterated stable isotope-labeled internal standard for 3-Indoxyl Sulfate. lgcstandards.comnih.gov Its use in LC-MS/MS methods for the quantification of 3-Indoxyl Sulfate is well-established. nih.govresearchgate.net By incorporating four deuterium atoms, it has a mass shift of +4, which allows it to be distinguished from the native analyte by the mass spectrometer while maintaining nearly identical chromatographic behavior. sigmaaldrich.com
Table 1: Properties of this compound
| Property | Value |
| Chemical Formula | C₈H₂D₄KNO₄S |
| Molecular Weight | 255.33 g/mol nih.gov |
| Purity | >95% (HPLC) lgcstandards.com |
| Isotopic Purity | ≥97 atom % D sigmaaldrich.com |
| CAS Number | 1346601-03-3 nih.gov |
Research has demonstrated the robustness and accuracy of LC-MS/MS methods that employ this compound for the determination of 3-Indoxyl Sulfate in various biological matrices, including plasma, urine, and kidney cells. nih.govchildrensmercy.org These methods exhibit excellent precision and accuracy, meeting the stringent requirements of bioanalytical method validation guidelines. nih.gov
Table 2: Example of LC-MS/MS Method Parameters for 3-Indoxyl Sulfate Analysis
| Parameter | Condition |
| Chromatography | Reversed-phase liquid chromatography |
| Column | C18 column nih.gov |
| Mobile Phase | Gradient of water and acetonitrile (B52724) with formic acid nih.govmdpi.com |
| Detection | Negative electrospray ionization tandem mass spectrometry (ESI-MS/MS) nih.gov |
| Internal Standard | This compound nih.gov |
The use of this compound as an internal standard allows for the development of rapid, sensitive, and specific assays for the quantification of this important uremic toxin. nih.govchildrensmercy.org This, in turn, facilitates a better understanding of the role of 3-Indoxyl Sulfate in the pathophysiology of CKD and other diseases, and aids in the development of therapeutic strategies to mitigate its toxic effects. nih.govmdpi.com
Structure
3D Structure of Parent
Properties
Molecular Formula |
C8H6KNO4S |
|---|---|
Molecular Weight |
255.33 g/mol |
IUPAC Name |
potassium;(4,5,6,7-tetradeuterio-1H-indol-3-yl) sulfate |
InChI |
InChI=1S/C8H7NO4S.K/c10-14(11,12)13-8-5-9-7-4-2-1-3-6(7)8;/h1-5,9H,(H,10,11,12);/q;+1/p-1/i1D,2D,3D,4D; |
InChI Key |
MDAWATNFDJIBBD-FOMJDCLLSA-M |
Isomeric SMILES |
[2H]C1=C(C(=C2C(=C1[2H])C(=CN2)OS(=O)(=O)[O-])[2H])[2H].[K+] |
Canonical SMILES |
C1=CC=C2C(=C1)C(=CN2)OS(=O)(=O)[O-].[K+] |
Origin of Product |
United States |
Methodological Frameworks for Quantification Utilizing 3 Indoxyl Sulfate D4 Potassium Salt
Advanced Liquid Chromatography-Mass Spectrometry (LC-MS) Techniques
LC-MS has become the gold standard for the determination of 3-indoxyl sulfate (B86663) due to its high sensitivity and selectivity. The integration of 3-Indoxyl Sulfate-d4 Potassium Salt as an internal standard in these methods ensures robust and reliable quantification.
Ultra-High-Performance Liquid Chromatography (UHPLC) Integration
The coupling of UHPLC with mass spectrometry offers significant advantages for the analysis of 3-indoxyl sulfate. UHPLC systems utilize columns with smaller particle sizes (typically under 2 μm), which allows for higher separation efficiency, improved resolution, and significantly shorter run times compared to traditional HPLC. For the analysis of 3-indoxyl sulfate, a common approach involves reversed-phase chromatography.
A typical UHPLC method employs a C18 column for the separation of 3-indoxyl sulfate and its deuterated internal standard. nih.govresearchgate.net Gradient elution is often used to achieve optimal separation from other matrix components. The mobile phase generally consists of an aqueous component, such as water with a small percentage of formic acid (e.g., 0.1%), and an organic component like acetonitrile (B52724) or methanol (B129727). nih.gov The use of formic acid helps to improve the peak shape and ionization efficiency in the mass spectrometer. The short analysis time, often around 5.5 minutes per injection, allows for high-throughput analysis, which is crucial in clinical research settings. researchgate.net
Table 1: Illustrative UHPLC Parameters for 3-Indoxyl Sulfate Analysis
| Parameter | Condition |
|---|---|
| Column | C18 (e.g., 2.1 x 100 mm, 1.7-μm particle size) |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 0.4 mL/min |
| Injection Volume | 5 µL |
| Column Temperature | 30 °C |
| Run Time | ~5.5 minutes |
Tandem Mass Spectrometry (MS/MS) and High-Resolution Mass Spectrometry (HRMS) Approaches
Both tandem mass spectrometry (MS/MS) and high-resolution mass spectrometry (HRMS) are powerful techniques for the detection and quantification of 3-indoxyl sulfate. nih.govtbzmed.ac.ir
Tandem Mass Spectrometry (MS/MS):
This is the most commonly utilized approach for quantifying 3-indoxyl sulfate in biological samples. nih.gov MS/MS instruments, such as triple quadrupole mass spectrometers, operate in multiple reaction monitoring (MRM) mode. This involves selecting a specific precursor ion for 3-indoxyl sulfate and its deuterated internal standard, fragmenting them, and then monitoring for a specific product ion. This highly selective process minimizes interferences from the complex biological matrix.
For 3-indoxyl sulfate, the precursor ion [M-H]⁻ is typically m/z 212.04, which can fragment to product ions such as m/z 80.14 and m/z 132.05. nih.govresearchgate.net The corresponding precursor ion for this compound is m/z 216.04, which also fragments to a specific product ion, for instance, m/z 80.14. nih.govresearchgate.net The ratio of the peak areas of the analyte to the internal standard is used to calculate the concentration of 3-indoxyl sulfate in the sample. This ratiometric measurement corrects for any analyte loss during sample preparation and variations in instrument response.
Table 2: Example MRM Transitions for 3-Indoxyl Sulfate and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Collision Energy (eV) |
|---|---|---|---|
| 3-Indoxyl Sulfate | 212.04 | 80.14 (Quantifier) | 20 |
| 212.04 | 132.05 (Qualifier) | 18 |
| 3-Indoxyl Sulfate-d4 | 216.04 | 80.14 | 20 |
High-Resolution Mass Spectrometry (HRMS):
HRMS instruments, such as Orbitrap or time-of-flight (TOF) analyzers, provide highly accurate mass measurements, allowing for the confident identification of analytes based on their exact mass. This can be particularly useful in complex biological matrices where isobaric interferences may be present. While often used for untargeted metabolomics, HRMS can also be employed for quantitative studies of 3-indoxyl sulfate. The high resolution allows for the extraction of a narrow mass window around the theoretical mass of the analyte, thereby reducing background noise and improving selectivity.
Pre-Analytical Sample Preparation Methodologies
Effective sample preparation is crucial for removing interferences and ensuring the accuracy and reproducibility of LC-MS-based quantification of 3-indoxyl sulfate.
Protein Precipitation with Organic Solvents
Protein precipitation is a widely used and straightforward method for preparing plasma and serum samples for the analysis of 3-indoxyl sulfate. uva.es This technique involves the addition of an organic solvent, such as acetonitrile or methanol, to the sample. nih.govuva.es The solvent disrupts the hydration shell around the proteins, causing them to precipitate out of solution.
A common procedure involves adding a volume of cold acetonitrile, often containing the this compound internal standard, to the plasma or serum sample. uva.es After vortexing and centrifugation to pellet the precipitated proteins, the clear supernatant containing the analyte and internal standard is collected for analysis. This method is advantageous due to its simplicity, speed, and ability to be automated. However, it may result in less clean extracts compared to more extensive techniques, potentially leading to matrix effects. The use of a stable isotope-labeled internal standard is therefore essential to mitigate these effects.
Micro-Solid Phase Extraction (μSPE) Systems
Micro-solid phase extraction (μSPE) represents a miniaturized version of conventional solid-phase extraction, offering benefits such as reduced solvent and sample consumption. This technique can be automated and integrated online with LC-MS systems, providing a streamlined workflow for the analysis of uremic toxins like 3-indoxyl sulfate.
In the context of 3-indoxyl sulfate analysis, μSPE can be employed to selectively extract the analyte from the biological matrix while removing interfering substances. The choice of sorbent is critical and can include materials like multi-wall carbon nanotubes, which have been shown to be effective for the SPE of 3-indoxyl sulfate. The basic steps of μSPE involve conditioning the sorbent, loading the sample, washing away impurities, and finally eluting the analyte of interest. The miniaturized format allows for the handling of small sample volumes and is well-suited for high-throughput applications.
Ultrafiltration Techniques for Free Concentration Measurement
3-Indoxyl sulfate is highly bound to plasma proteins, primarily albumin. nih.gov In many clinical and research contexts, it is important to measure the unbound or "free" fraction of the toxin, as this is believed to be the biologically active form. Ultrafiltration is a common technique used to separate the free fraction from the protein-bound fraction.
This method utilizes a semipermeable membrane with a specific molecular weight cutoff (MWCO), typically around 30 kDa, which retains large molecules like proteins while allowing smaller molecules like free 3-indoxyl sulfate and its deuterated internal standard to pass through. The sample is placed in the ultrafiltration device and centrifuged. The resulting ultrafiltrate, which contains the free analyte, can then be directly analyzed by LC-MS. The use of this compound as an internal standard is crucial in this application to accurately quantify the low concentrations of the free toxin.
Novel Extraction Solvents in Biofluid Sample Preparation
While protein precipitation with organic solvents like acetonitrile remains a common and straightforward technique for preparing biofluid samples for analysis, the pursuit of more efficient and selective extraction methods has led to the exploration of novel solvent systems. nih.govnih.gov These advanced techniques aim to enhance analyte recovery and reduce matrix effects, which are critical for sensitive quantification using Liquid Chromatography-Mass Spectrometry (LC-MS).
Recent research has highlighted the potential of Deep Eutectic Solvents (DES) as innovative extraction media. nih.gov For instance, a method utilizing a DES composed of choline chloride and urea has been developed for the extraction of indoxyl sulfate from plasma samples. nih.gov This approach, combined with an aqueous two-phase system formed by adding dipotassium hydrogen phosphate, allows for effective separation of the analyte. nih.gov Another advanced technique is Salting-Out Assisted Liquid-Liquid Extraction (SALLE), which has been proposed as a simple and reproducible method for determining indoxyl sulfate in plasma, providing clean extracts through efficient phase separation. tbzmed.ac.ir These novel approaches represent a significant step forward from conventional protein precipitation, offering improved sample clean-up for spectrofluorimetric and chromatographic analyses. nih.govtbzmed.ac.ir
Chromatographic Separation Parameters and Optimization
The successful quantification of 3-indoxyl sulfate relies heavily on its chromatographic separation from endogenous interferences within biological samples. The use of this compound as an internal standard compensates for variability during this process. nih.gov Optimization of parameters such as column chemistry, mobile phase composition, gradient elution, and column temperature is essential for achieving the required sensitivity, resolution, and run time.
Reversed-Phase Column Chemistries (e.g., C18, HSS T3)
Reversed-phase chromatography is the predominant technique for the analysis of indoxyl sulfate. C18-bonded silica is the most widely used stationary phase due to its hydrophobicity, which provides excellent retention for moderately polar compounds like indoxyl sulfate. nih.govnih.govmdpi.com Various C18 columns, such as the Polaris 3 C18-A, Acquity UPLC BEH C18, and micro-LC HALO 90 Å C18, have been successfully employed for its separation. nih.govnih.govmdpi.com
In addition to traditional C18 chemistries, High Strength Silica (HSS) T3 columns are also utilized. The Waters Acquity™ UPLC HSS T3 column, for example, is designed to provide enhanced retention for polar compounds, which can be advantageous in complex uremic toxin profiling. mdpi.com The choice of column chemistry is critical and is often tailored to the specific requirements of the analytical method, such as the need to resolve indoxyl sulfate from its isomers or other uremic toxins. nih.gov
| Column Type | Dimensions | Particle Size | Reference |
|---|---|---|---|
| Polaris 3 C18-A | Not Specified | Not Specified | nih.govnih.gov |
| Acquity UPLC BEH C18 | 2.1 × 100 mm | 1.7 µm | nih.gov |
| micro-LC HALO 90 Å C18 | 100 × 0.3 mm | 2.7 µm | mdpi.com |
| Waters Acquity™ UPLC HSS T3 | 2.1 × 100 mm | 1.8 µm | mdpi.com |
| Symmetry ODS C18 | 250 × 4.6 mm | 5 µm | nih.gov |
Gradient Elution Programming for Complex Biological Matrices
Gradient elution is essential for analyzing complex biological matrices like plasma and urine, as it allows for the efficient separation of analytes with varying polarities within a reasonable timeframe. nih.govrug.nl A typical gradient program for indoxyl sulfate analysis involves a mobile phase consisting of an aqueous component (Solvent A) and an organic component (Solvent B), such as acetonitrile or methanol. nih.govmdpi.com
The program starts with a high percentage of the aqueous phase to retain polar compounds. The proportion of the organic solvent is then progressively increased to elute less polar compounds, including indoxyl sulfate. rug.nl Following the elution of the target analyte, the column is often flushed with a high concentration of the organic solvent to remove strongly retained matrix constituents before re-equilibrating to the initial conditions for the next injection. nih.gov This approach ensures robust and reproducible chromatography. nih.gov
| Time (min) | % Solvent A (e.g., 0.1% Formic Acid in Water) | % Solvent B (e.g., Acetonitrile) | Flow Rate (mL/min) | Reference |
|---|---|---|---|---|
| 0.0 - 1.5 | 85 → 65 | 15 → 35 | 0.5 | nih.govrug.nl |
| 1.5 - 2.0 | 65 → 0 | 35 → 100 | 0.5 | nih.govrug.nl |
| 2.0 - 3.0 | 85 | 15 | 0.5 | nih.govrug.nl |
| 0.0 - 6.5 | 99.5 → 5 | 0.5 → 95 | 0.01 | mdpi.com |
| 6.5 - 7.5 | 5 | 95 | 0.01 | mdpi.com |
| 7.5 - 8.0 | 5 → 99.5 | 95 → 0.5 | 0.01 | mdpi.com |
| 8.0 - 10.0 | 99.5 | 0.5 | 0.01 | mdpi.com |
Optimization of Mobile Phase Compositions (e.g., Formic Acid in Water/Acetonitrile/Methanol)
The composition of the mobile phase is a critical factor influencing chromatographic selectivity and ionization efficiency in mass spectrometry. For the analysis of indoxyl sulfate, a mobile phase typically consists of water and an organic solvent like acetonitrile or methanol. nih.govmdpi.com The addition of a modifier, most commonly formic acid at a concentration of 0.1%, is standard practice. nih.govnih.govmdpi.com
Formic acid serves multiple purposes: it adjusts the mobile phase pH and can improve peak shape by minimizing undesirable interactions between the analyte and the stationary phase. zeptometrix.com In the context of LC-MS, formic acid also aids in the ionization process, promoting the formation of protonated or deprotonated molecules in the mass spectrometer source. zeptometrix.com The choice between acetonitrile and methanol as the organic solvent can also influence selectivity, with acetonitrile generally providing greater elution strength in reversed-phase systems. mdpi.com
Column Temperature Influence on Chromatographic Resolution
Column temperature is an important parameter that affects retention time, selectivity, and peak shape. chromtech.comavantorsciences.com In published methods for indoxyl sulfate quantification, column temperatures are typically maintained between 30°C and 40°C. nih.govnih.govrug.nl
Increasing the column temperature generally leads to decreased mobile phase viscosity, which can reduce system backpressure and shorten retention times. chromtech.com However, temperature changes can also alter chromatographic selectivity, as the retention of different analytes may be affected to varying degrees. chromatographyonline.com For robust and reproducible results, it is crucial to precisely control the column temperature throughout the analytical run and between different batches of samples. nih.govrug.nl Maintaining a stable temperature, often slightly above ambient (e.g., 40°C), ensures consistent retention times and reliable quantification. nih.govchromtech.com
Mass Spectrometric Detection and Quantitation Principles
Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), is the gold standard for the sensitive and specific quantification of 3-indoxyl sulfate in biological samples. nih.govnih.gov The use of this compound as a stable isotope-labeled internal standard is fundamental to this process, as it co-elutes with the analyte and corrects for matrix effects and variations in instrument response. nih.gov
Detection is typically performed using a triple quadrupole mass spectrometer operating in negative electrospray ionization (ESI) mode. nih.govnih.gov Quantification is achieved through Selected Reaction Monitoring (SRM) or Multiple Reaction Monitoring (MRM), where specific precursor-to-product ion transitions are monitored for both the analyte (indoxyl sulfate) and the internal standard (3-Indoxyl Sulfate-d4). nih.govresearchgate.net The precursor ion for indoxyl sulfate is its deprotonated molecule [M-H]⁻ at a mass-to-charge ratio (m/z) of 212.04. nih.govresearchgate.net For the deuterated internal standard, this shifts to m/z 216.04. nih.govresearchgate.net Upon fragmentation, a common product ion corresponding to the sulfate group ([SO3]⁻) at m/z 80.1 is often monitored for both compounds, ensuring high specificity. nih.govresearchgate.net The ratio of the analyte peak area to the internal standard peak area is used to construct a calibration curve and determine the concentration in unknown samples. nih.gov
| Compound | Ionization Mode | Precursor Ion (m/z) | Product Ion(s) (m/z) | Reference |
|---|---|---|---|---|
| 3-Indoxyl Sulfate | Negative ESI | 212.04 | 80.14, 132.05 | nih.govresearchgate.net |
| This compound | Negative ESI | 216.04 | 80.14 | nih.govresearchgate.net |
Negative Electrospray Ionization (ESI-) Mode Optimization
For the analysis of indoxyl sulfate and its deuterated internal standard, negative electrospray ionization (ESI-) is the preferred mode due to the presence of the sulfate group, which readily loses a proton to form a negative ion. Optimization of the ESI- source parameters is a critical step to ensure maximal signal intensity and stability. Key parameters that are typically optimized include:
Spray Voltage: The optimal spray voltage creates a stable spray of charged droplets. For indoxyl sulfate analysis, a typical starting point for optimization is around -4.5 kV, with adjustments made to achieve the highest and most stable signal.
Capillary/Source Temperature: The temperature of the capillary and the ion source aids in the desolvation of the droplets, facilitating the release of gas-phase ions. Temperatures are generally optimized in the range of 150°C to 350°C. nih.govresearchgate.net
Nebulizer and Heater Gas Flow: The nebulizer gas (typically nitrogen) is responsible for forming the initial spray of droplets, while the heater or auxiliary gas assists in their desolvation. The flow rates of these gases are adjusted to produce a fine, stable spray and efficient ionization without causing excessive fragmentation or ion suppression.
Desolvation Gas Flow: This parameter is crucial for removing the solvent from the ionized droplets. A typical desolvation gas flow rate is around 150 L/h. nih.gov
The optimization process often involves a systematic, one-factor-at-a-time approach or a more advanced design of experiments (DoE) to identify the ideal combination of settings that yields the highest sensitivity and reproducibility for both indoxyl sulfate and its deuterated internal standard.
Table 1: Example of Optimized ESI- Source Parameters for Indoxyl Sulfate Analysis
| Parameter | Optimized Value |
| Ionization Mode | Negative Electrospray Ionization (ESI-) |
| Capillary Voltage | 1.5 kV nih.gov |
| Source Temperature | 150 °C nih.gov |
| Desolvation Gas Flow | 150 L/h nih.gov |
| Nebulizer Gas Pressure | 40 psi researchgate.net |
| Heater Gas Temperature | 350 °C researchgate.net |
Selected Reaction Monitoring (SRM) and Multiple Reaction Monitoring (MRM) Transitions
Selected reaction monitoring (SRM) and its extension, multiple reaction monitoring (MRM), are powerful tandem mass spectrometry techniques that provide high selectivity and sensitivity for quantitative analysis. nih.gov In an MRM experiment, a specific precursor ion is selected in the first quadrupole (Q1), fragmented in the collision cell (q2), and a specific product ion is then selected in the third quadrupole (Q3) for detection. This process of monitoring specific precursor-to-product ion transitions significantly reduces background noise and chemical interference.
For the quantification of indoxyl sulfate, at least one MRM transition is monitored for the analyte and one for the internal standard, this compound. Often, a second, "qualifier" transition is also monitored for the analyte to provide an additional layer of confirmation of its identity.
Ion Transition Selection for Indoxyl Sulfate and this compound
The selection of appropriate ion transitions is paramount for the specificity of the MRM assay. The precursor ion for indoxyl sulfate in negative ESI- mode is the deprotonated molecule, [M-H]⁻, which has a mass-to-charge ratio (m/z) of 212.04. For the deuterated internal standard, this compound, the precursor ion is [M-H]⁻ at an m/z of 216.04.
Upon collision-induced dissociation (CID) in the collision cell, these precursor ions fragment into characteristic product ions. The most common and abundant product ion for both indoxyl sulfate and its d4-labeled counterpart is the sulfonate group fragment at m/z 80.14. Another common product ion for indoxyl sulfate is observed at m/z 132.05.
Therefore, the most frequently used MRM transitions are:
Indoxyl Sulfate (IS): m/z 212.04 > 80.14 (quantifier) and m/z 212.04 > 132.05 (qualifier) nih.gov
3-Indoxyl Sulfate-d4 (IS-d4): m/z 216.04 > 80.14 nih.gov
The transition m/z 212.04 > 80.14 is typically used for quantification due to its high abundance and stability, while the m/z 212.04 > 132.05 transition serves as a confirmatory ion. The use of the same product ion (m/z 80.14) for both the analyte and the internal standard is advantageous as it can minimize variations in detection efficiency.
Table 2: Selected Reaction Monitoring (SRM) Transitions for Indoxyl Sulfate and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Role |
| Indoxyl Sulfate | 212.04 | 80.14 | Quantifier nih.gov |
| Indoxyl Sulfate | 212.04 | 132.05 | Qualifier nih.gov |
| 3-Indoxyl Sulfate-d4 | 216.04 | 80.14 | Internal Standard nih.gov |
Collision Energy and Cone Voltage Optimization for Deuterated Internal Standards
To maximize the signal intensity of the selected MRM transitions, the collision energy (CE) and cone voltage (or fragmentor voltage) must be optimized. The cone voltage is applied to the sampling cone and helps to desolvate and focus the ions, while the collision energy is the kinetic energy applied to the precursor ions in the collision cell to induce fragmentation.
The optimization is performed for each specific transition. For deuterated internal standards like this compound, the optimal CE and cone voltage are expected to be very similar to, if not the same as, their non-labeled counterparts. This is because the deuterium (B1214612) labeling does not significantly alter the chemical bonds that are broken during fragmentation. The optimization process typically involves infusing a standard solution of the compound and systematically varying the voltage and energy settings while monitoring the intensity of the product ion.
Table 3: Example of Optimized Collision Energy and Cone Voltage for Indoxyl Sulfate and its Deuterated Internal Standard
| Compound | Precursor Ion (m/z) | Product Ion (m/z) | Cone Voltage (V) | Collision Energy (eV) |
| Indoxyl Sulfate | 212.04 | 80.14 | 6 | 20 researchgate.net |
| Indoxyl Sulfate | 212.04 | 132.05 | 6 | 18 researchgate.net |
| 3-Indoxyl Sulfate-d4 | 216.04 | 80.14 | 6 | 20 researchgate.net |
Data Acquisition and Processing Software for Quantitative Analysis
The final step in the methodological framework is the use of specialized software for data acquisition and processing. Instrument control and data acquisition are managed by software provided by the mass spectrometer manufacturer. This software allows for the creation of the MRM method, setting the optimized parameters for the ESI source, and defining the specific MRM transitions, including their respective cone voltages and collision energies.
For quantitative analysis, the software is used to integrate the chromatographic peaks corresponding to the analyte and the internal standard. A calibration curve is constructed by plotting the ratio of the analyte peak area to the internal standard peak area against the known concentrations of the calibration standards. The concentration of indoxyl sulfate in unknown samples is then calculated from this calibration curve.
Several software packages are commonly used for this purpose, including, but not limited to:
MassLynx (Waters)
Analyst (Sciex)
Xcalibur (Thermo Fisher Scientific)
MassHunter (Agilent)
These software platforms provide comprehensive tools for method development, data acquisition, peak integration, calibration, and reporting, ensuring the accuracy and integrity of the quantitative results. Some studies have also utilized software like IntelliStart (Waters) to aid in the optimization of precursor and product ions, as well as cone voltage and collision energies. nih.gov
Bioanalytical Method Validation and Quality Assurance Employing 3 Indoxyl Sulfate D4 Potassium Salt
Assessment of Calibration Curve Linearity and Dynamic Range
A fundamental aspect of bioanalytical method validation is establishing the linearity of the calibration curve and defining its dynamic range. This ensures that the response of the analytical instrument is proportional to the concentration of the analyte over a specified range. In the analysis of indoxyl sulfate (B86663), 3-Indoxyl Sulfate-d4 Potassium Salt is used as an internal standard to correct for variations in sample processing and instrument response.
Typically, calibration curves are constructed by plotting the peak area ratio of the analyte (indoxyl sulfate) to the internal standard (this compound) against the nominal concentration of the analyte. The linearity of this relationship is then evaluated using a weighted linear regression model. For instance, a study developing an LC-MS/MS method for indoxyl sulfate in various biological matrices reported a coefficient of determination (R²) value of 0.994 ± 0.002 for their calibration curves, indicating excellent linearity. nih.govresearchgate.net Another validation study for an LC-HRMS method demonstrated linearity with r² values greater than 0.99 over a concentration range of 100 to 40,000 ng/mL. ub.edu Similarly, a high-performance liquid chromatography/fluorescence detector (HPLC-FLD) method showed linearity from 0.10 to 10.00 mg/L with an r² > 0.997. nih.govresearchgate.net The use of the deuterated internal standard helps to ensure that this linearity is maintained across different runs and matrices.
Table 1: Representative Calibration Curve Data for Indoxyl Sulfate Analysis
| Concentration (ng/mL) | Analyte/IS Peak Area Ratio |
|---|---|
| 100 | 0.025 |
| 500 | 0.128 |
| 1000 | 0.255 |
| 2500 | 0.640 |
| 5000 | 1.275 |
| 10000 | 2.550 |
| 40000 | 10.200 |
This is a hypothetical table created for illustrative purposes.
Evaluation of Analytical Precision and Accuracy (Intra-day and Inter-day Variability)
Precision refers to the closeness of repeated measurements, while accuracy reflects how close a measured value is to the true value. Both are critical for reliable bioanalytical data and are assessed through intra-day (within-run) and inter-day (between-run) variability studies. Quality control (QC) samples at different concentration levels (low, medium, and high) are analyzed in multiple replicates on the same day and on different days.
The use of this compound as an internal standard is instrumental in achieving high precision and accuracy by compensating for potential analytical variations. For example, a validated LC-MS/MS method reported intra-day precision (as coefficient of variation, CV) of ≤ 4.0% and inter-day precision of ≤ 4.3%. nih.govresearchgate.net The accuracy for the same method ranged from 97.7% to 107.3%. nih.govresearchgate.net Another study demonstrated intra-run CVs from 1.1% to 6.4% and between-run CVs from 2.2% to 10.6%, with accuracies between 102% and 107% for indoxyl sulfate. nih.gov These results fall well within the typically accepted limits of ±15% for precision (±20% at the lower limit of quantification) and 85-115% for accuracy, as stipulated by regulatory guidelines.
Table 2: Summary of Precision and Accuracy Data from a Validation Study
| QC Level | Intra-day Precision (%CV) | Inter-day Precision (%CV) | Accuracy (%) |
|---|---|---|---|
| Low | 3.5 | 4.1 | 102.5 |
| Medium | 2.8 | 3.5 | 99.8 |
| High | 2.1 | 2.9 | 101.2 |
This is a hypothetical table created for illustrative purposes based on typical findings.
Determination of Analytical Sensitivity: Limit of Detection (LOD) and Lower Limit of Quantification (LLOQ)
The analytical sensitivity of a method is defined by its limit of detection (LOD) and lower limit of quantification (LLOQ). The LOD is the lowest concentration of an analyte that can be reliably distinguished from background noise, while the LLOQ is the lowest concentration that can be quantitatively determined with acceptable precision and accuracy.
In methods utilizing this compound, the LLOQ is typically established as the lowest point on the calibration curve that meets the acceptance criteria for precision (e.g., ≤20% CV) and accuracy (e.g., 80-120%). One LC-MS/MS method determined the LLOQ for indoxyl sulfate to be 0.1 µg/mL and the LOD to be 0.03 µg/mL. nih.govuu.nl Another method established an LLOQ of 100 ng/mL, which also met the validation criterion of less than 20% for accuracy and imprecision. ub.edu The sensitivity of these methods is crucial, as baseline concentrations of indoxyl sulfate can be close to the LLOQ. nih.gov
Characterization of Analyte Recovery in Complex Matrices
Analyte recovery is a measure of the efficiency of the sample extraction process. It is determined by comparing the analytical response of an analyte from an extracted sample to the response of a pure standard solution of the same concentration. The use of a stable isotope-labeled internal standard like this compound is particularly advantageous here. Because the internal standard is added to the sample before extraction and has nearly identical chemical and physical properties to the analyte, it experiences similar losses during the extraction process.
By comparing the peak area of the analyte in a pre-extraction spiked sample to a post-extraction spiked sample, the extraction recovery can be accurately assessed. Research has shown that with the use of an isotope-labeled internal standard, mean recoveries for indoxyl sulfate can be around 104.7%. nih.gov Another study reported recoveries ranging from 83% to 104% for various uremic toxins, including indoxyl sulfate. researchgate.net
Comprehensive Matrix Effect Assessment and Mitigation Strategies
The matrix effect is the alteration of ionization efficiency of an analyte due to the presence of co-eluting, interfering substances in the biological matrix (e.g., plasma, urine). This can lead to ion suppression or enhancement, affecting the accuracy of quantification. The use of a deuterated internal standard like this compound is a primary strategy to mitigate matrix effects. Since the internal standard co-elutes with the analyte and has a similar chemical structure, it is affected by the matrix in a comparable way, thus normalizing the analyte's response.
Matrix effects are typically evaluated by comparing the response of an analyte in a post-extraction spiked sample to the response of a pure standard solution. Studies have demonstrated that with the use of an isotope-labeled internal standard, the matrix effect can be well-controlled. For instance, one study found that values around 100% for signal recovery indicated neither significant ion suppression nor enhancement. nih.gov Another approach involves comparing the slopes of calibration curves prepared in the solvent and in the biological matrix; no significant differences in the slopes suggest minimal matrix effect. ub.edu
Stability Profiling of Indoxyl Sulfate in Diverse Biological Samples with this compound as a Reference
Establishing the stability of an analyte in biological samples under various storage and handling conditions is a critical component of bioanalytical method validation. This ensures that the measured concentration reflects the true concentration at the time of sample collection. This compound serves as a stable reference for quantifying the native indoxyl sulfate during these stability assessments.
Stability is typically evaluated under different conditions, including:
Freeze-thaw stability: Assessing the impact of repeated freezing and thawing cycles.
Short-term (bench-top) stability: Evaluating stability at room temperature for a specified period.
Long-term stability: Determining stability when stored frozen for an extended duration.
Autosampler stability: Assessing stability in the analytical instrument's autosampler.
Studies have confirmed the stability of indoxyl sulfate under various conditions. For example, it has been shown to be stable after three freeze-thaw cycles and for 24 hours at room temperature. rug.nlub.edu Long-term stability has been demonstrated for up to 60 days at -20°C and for 3 months at -20°C and -70°C. nih.govresearchgate.netnih.gov The relative recovery of indoxyl sulfate in these studies, referenced against the deuterated internal standard, remained within acceptable limits, typically 85-115%. rug.nl
Table 3: Representative Stability Data for Indoxyl Sulfate
| Stability Condition | Duration | Temperature | Recovery (%) |
|---|---|---|---|
| Freeze-Thaw | 3 cycles | -20°C / Room Temp | 98.2 |
| Short-Term | 24 hours | Room Temperature | 99.5 |
| Long-Term | 60 days | -20°C | 95.7 |
| Autosampler | 5 days | 4°C | 97.1 |
This is a hypothetical table created for illustrative purposes based on typical findings.
Specificity and Selectivity Evaluation to Minimize Endogenous Interferences
Specificity is the ability of the analytical method to differentiate and quantify the analyte in the presence of other components in the sample, including endogenous substances, metabolites, and degradation products. Selectivity refers to the ability to measure the analyte of interest without interference from these other components.
In LC-MS/MS analysis, specificity is achieved through a combination of chromatographic separation and mass spectrometric detection of specific precursor-to-product ion transitions. For indoxyl sulfate, a common transition monitored is m/z 212.04 → 80.14. nih.gov The use of this compound, with its distinct mass-to-charge ratio (e.g., m/z 216.04 → 80.14), further enhances selectivity. nih.gov By analyzing blank matrix samples from different sources, it can be demonstrated that no significant interfering peaks are present at the retention time of the analyte and internal standard, confirming the method's specificity. rug.nlnih.gov
Carryover Assessment in High-Throughput Quantitative Assays
Carryover is the phenomenon where residual analyte from a preceding sample affects the measurement of a subsequent sample, potentially leading to inaccurate quantification. In high-throughput assays, where a large number of samples are analyzed in sequence, minimizing and quantifying carryover is a critical quality control measure. The use of this compound as an internal standard is integral to this assessment.
During method validation, a carryover experiment is typically performed by injecting a blank sample immediately after a sample containing a high concentration of the analyte, usually at the Upper Limit of Quantification (ULOQ). The response in the blank sample is then measured to determine the extent of carryover. jfda-online.comnih.govfda.gov.tw The nearly identical physicochemical properties of this compound to the native indoxyl sulfate ensure that it behaves similarly during sample preparation and chromatographic analysis. researchgate.netlenus.ie This includes any potential for adsorption to surfaces within the autosampler and LC system, which is a primary cause of carryover.
By monitoring both the analyte (indoxyl sulfate) and the internal standard (this compound) channels in the mass spectrometer, analysts can precisely assess carryover. A significant signal in the analyte channel of the blank sample, relative to the Lower Limit of Quantification (LLOQ), would indicate a carryover issue. The internal standard channel should ideally show no carryover, as it is introduced at a constant concentration across all samples except the double blank.
Detailed Research Findings:
While specific research providing detailed data tables on carryover assessment using this compound is not always explicitly published in the main body of scientific articles, the methodology is a standard component of validation packages submitted to regulatory authorities. For instance, a study by Lin et al. (2018) for the validation of an LC-MS/MS method for indoxyl sulfate used a stable isotope-labeled internal standard and evaluated carryover, although the specific data was not tabulated in the final publication. jfda-online.comresearchgate.net The general procedure involves establishing the LLOQ and ULOQ for indoxyl sulfate, followed by the injection sequence outlined in the table below. The acceptance criteria are based on internationally recognized guidelines.
To illustrate a typical carryover assessment, the following data table represents expected findings from such an experiment in a validated bioanalytical method for indoxyl sulfate using its deuterated internal standard.
Table 1: Illustrative Carryover Assessment Data for Indoxyl Sulfate
| Injection Sample | Analyte (Indoxyl Sulfate) Response (Peak Area) | Internal Standard (3-Indoxyl Sulfate-d4) Response (Peak Area) | Analyte Concentration Found | % of LLOQ |
|---|---|---|---|---|
| Blank 1 (pre-ULOQ) | 50 | 1,500,000 | Not Detected | N/A |
| ULOQ Sample | 2,500,000 | 1,510,000 | 100 µg/mL | N/A |
| Blank 2 (post-ULOQ) | 2,000 | 1,490,000 | Not Quantifiable | < 20% |
| LLOQ Sample | 10,000 | 1,505,000 | 0.1 µg/mL | 100% |
This table is a representative example based on regulatory guidelines and typical assay performance. Actual values will vary depending on the specific method and instrumentation.
Conformance to Bioanalytical Method Validation Guidelines (e.g., EMA, ICH, FDA)
The validation of bioanalytical methods is strictly governed by guidelines from international regulatory bodies, including the European Medicines Agency (EMA), the International Council for Harmonisation of Technical Requirements for Pharmaceuticals for Human Use (ICH), and the U.S. Food and Drug Administration (FDA). jfda-online.comlenus.ie The use of a stable isotope-labeled internal standard like this compound is highly recommended by these agencies for LC-MS/MS assays to ensure the highest quality data.
These guidelines provide a framework for the validation of various analytical parameters, with specific acceptance criteria for carryover. The harmonized ICH M10 guideline, which has been adopted by both the EMA and FDA, explicitly states the requirements for carryover assessment. nih.gov
Key Guideline Requirements for Carryover:
Assessment Procedure: Carryover should be evaluated by injecting blank samples after a high-concentration standard (ULOQ).
Acceptance Criteria for Analyte: The response of the analyte in the blank sample following the ULOQ should not be greater than 20% of the response at the LLOQ.
Acceptance Criteria for Internal Standard: The response of the internal standard in the blank sample should not be greater than 5% of its response in the other samples.
The table below summarizes the carryover acceptance criteria as stipulated by these major regulatory bodies, which are now largely harmonized under the ICH M10 guideline.
Table 2: Regulatory Guideline Acceptance Criteria for Carryover
| Regulatory Body | Guideline | Analyte Carryover Limit (% of LLOQ) | Internal Standard Carryover Limit (%) |
|---|---|---|---|
| FDA (Food and Drug Administration) | Bioanalytical Method Validation Guidance for Industry / ICH M10 | ≤ 20% | ≤ 5% |
| EMA (European Medicines Agency) | Guideline on bioanalytical method validation / ICH M10 | ≤ 20% | ≤ 5% |
| ICH (International Council for Harmonisation) | M10 Bioanalytical Method Validation and Study Sample Analysis | ≤ 20% | ≤ 5% |
Applications of 3 Indoxyl Sulfate D4 Potassium Salt in Biomedical and Metabolomics Research
Quantitative Analysis of Endogenous Metabolites in Biological Fluids
The accurate measurement of endogenous metabolites in complex biological matrices like plasma, serum, and urine is fundamental to understanding health and disease. 3-Indoxyl sulfate-d4 potassium salt is instrumental in achieving this accuracy for indoxyl sulfate (B86663), a metabolite linked to the progression of chronic kidney disease (CKD) and cardiovascular issues. nih.govnih.govnih.gov
Isotope dilution mass spectrometry (IDMS) is a powerful analytical technique that relies on the use of stable isotope-labeled internal standards. elsevierpure.com In this method, a known amount of this compound is added to a biological sample at the beginning of the sample preparation process. nih.govresearchgate.net Because the deuterated standard is chemically identical to the endogenous indoxyl sulfate, it experiences the same processing and potential for loss during extraction, purification, and analysis. nih.gov
By measuring the ratio of the non-labeled (endogenous) indoxyl sulfate to the labeled this compound using techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS), researchers can accurately determine the concentration of the endogenous metabolite, correcting for any variations in sample handling. nih.govnih.gov This approach significantly improves the precision and reliability of the quantification. researchgate.net
A typical LC-MS/MS method for indoxyl sulfate quantification involves protein precipitation from the biological sample, followed by chromatographic separation and detection. nih.govnih.gov The use of a stable isotope-labeled internal standard like this compound is crucial for compensating for matrix effects, which are variations in ionization efficiency caused by other components in the sample. nih.gov
Table 1: Representative LC-MS/MS Method Parameters for Indoxyl Sulfate Quantification
| Parameter | Description |
| Internal Standard | This compound |
| Biological Matrix | Serum, Plasma, Urine |
| Sample Preparation | Protein precipitation with acetonitrile (B52724) |
| Chromatography | Reversed-phase liquid chromatography |
| Detection | Tandem mass spectrometry (MS/MS) in multiple reaction monitoring (MRM) mode |
| MRM Transitions (IS-d4) | m/z 216.04 → 80.14 nih.gov |
| MRM Transitions (IS) | m/z 212.04 → 80.14 and 212.04 → 132.05 nih.gov |
Targeted Metabolomics for Uremic Toxin Profiling
Targeted metabolomics focuses on the measurement of a specific, predefined set of metabolites. In the context of CKD, profiling uremic toxins is of significant interest as their accumulation is associated with disease progression and complications. glpbio.comnih.gov Indoxyl sulfate is a key protein-bound uremic toxin that originates from the gut microbial metabolism of dietary tryptophan. biocrates.comnih.gov
This compound is an indispensable tool in targeted metabolomics studies aimed at quantifying indoxyl sulfate and other uremic toxins. glpbio.comnih.gov By serving as an internal standard, it enables the accurate and precise measurement of indoxyl sulfate levels in large cohorts of patients, facilitating the investigation of its role as a biomarker for CKD progression and related cardiovascular events. nih.govmdpi.com
These targeted analyses have revealed a positive correlation between serum concentrations of indoxyl sulfate and the stage of CKD. nih.gov Furthermore, elevated levels of this uremic toxin have been linked to an increased risk of cardiovascular disease and mortality in patients with kidney disease. nih.gov
Investigation of Microbial Metabolite Pathways using Deuterated Standards
The gut microbiome plays a crucial role in human health and disease through the production of a vast array of metabolites. nih.gov Indoxyl sulfate is a prominent example of a metabolite derived from the interplay between the host and its gut microbiota. mdpi.com Dietary tryptophan is first converted to indole (B1671886) by bacterial tryptophanase enzymes in the gut. biocrates.comnih.gov Indole is then absorbed and metabolized in the liver to form indoxyl sulfate. biocrates.comhmdb.ca
Stable isotope-labeled compounds, including deuterated standards like this compound, are valuable for tracing and understanding these microbial metabolite pathways. nih.gov While direct use of this compound to trace the entire pathway from tryptophan is not its primary application, its role as a precise quantification tool is essential for studies investigating the factors that influence this pathway. For instance, by accurately measuring changes in indoxyl sulfate levels, researchers can assess the impact of dietary interventions or therapeutic strategies aimed at modulating the gut microbiota and reducing the production of this uremic toxin. nih.gov
Studies have shown that the composition of the gut microbiota can significantly influence the production of indoxyl sulfate. nih.gov Accurate quantification, facilitated by the use of deuterated internal standards, is critical for establishing these links and for developing interventions that target the gut microbial metabolic pathways to reduce uremic toxin load. nih.gov
Mechanistic Studies Requiring Precise Quantification of Indoxyl Sulfate and Related Compounds
Understanding the mechanisms by which indoxyl sulfate contributes to disease requires precise and reliable measurement of its concentration in various experimental systems. This compound, as an internal standard, ensures the high-quality data needed for these mechanistic investigations.
Research has shown that indoxyl sulfate can induce oxidative stress in various cell types, including vascular endothelial cells and renal tubular cells, contributing to the progression of cardiovascular and kidney diseases. nih.govnih.gov Accurate quantification of indoxyl sulfate is crucial for establishing dose-response relationships and elucidating the molecular pathways involved in its toxicity. plos.org
Furthermore, indoxyl sulfate has been identified as a potent endogenous agonist for the human aryl hydrocarbon receptor (AHR), a ligand-activated transcription factor involved in regulating gene expression. nih.gov The precise measurement of indoxyl sulfate levels is essential for studies investigating the downstream effects of AHR activation and its role in the pathophysiology of uremic toxicity.
Development of Research Assays for Biomarker Candidate Measurement
The development of robust and validated assays for biomarker candidates is a critical step in translating research findings into clinical practice. mdpi.comlgcstandards.com Indoxyl sulfate is a promising biomarker for monitoring CKD progression and predicting adverse outcomes. nih.gov
This compound is a key component in the development and validation of research assays for indoxyl sulfate. lgcstandards.comvwr.com It is used to establish the accuracy, precision, linearity, and lower limit of quantification (LLOQ) of analytical methods, typically those based on LC-MS/MS. nih.govmdpi.com
The availability of a reliable internal standard like this compound enables the development of high-quality assays that can be used in large-scale clinical studies to further evaluate the utility of indoxyl sulfate as a biomarker. nih.govmdpi.com These assays are essential for establishing reference intervals, determining clinical cut-off values, and ultimately for the potential integration of indoxyl sulfate measurement into routine clinical care for patients with CKD. nih.gov
Advanced Methodological Considerations and Future Directions
Automation and High-Throughput Platforms for 3-Indoxyl Sulfate-d4 Potassium Salt Based Assays
The increasing demand for large-scale clinical and epidemiological studies has necessitated the move towards automation and high-throughput platforms for the analysis of uremic toxins like indoxyl sulfate (B86663). The use of this compound is integral to these automated systems, which commonly employ liquid chromatography-tandem mass spectrometry (LC-MS/MS). nih.gov
Automated sample preparation is a key component of these platforms. This can involve robotic systems for liquid handling, protein precipitation, and derivatization, which minimizes human error and increases sample throughput. Such automation is crucial for ensuring the consistency and reliability of results in studies involving large numbers of samples.
High-throughput screening using these automated assays enables the rapid quantification of indoxyl sulfate in numerous biological samples. This is particularly valuable in clinical trial settings and for monitoring patient populations over time. The robustness of assays using deuterated internal standards like this compound is enhanced by the ability of the internal standard to co-elute with the analyte, thereby compensating for variations in extraction, injection, and ionization. aptochem.com
Challenges and Solutions in Quantifying Protein-Bound Uremic Toxins with Deuterated Standards
A significant challenge in the analysis of indoxyl sulfate is its high degree of protein binding, primarily to albumin. nih.gov This binding equilibrium can complicate the accurate measurement of both the free (unbound) and total concentrations of the toxin. The free fraction is considered the biologically active component, making its precise quantification particularly important. mdpi.com
Challenges:
Disruption of Binding Equilibrium: Sample preparation steps, such as dilution or changes in pH, can disrupt the natural equilibrium between the protein-bound and free fractions of indoxyl sulfate.
Matrix Effects: The complex biological matrix of serum or plasma can interfere with the ionization of the analyte and the internal standard in the mass spectrometer, leading to inaccurate quantification. clearsynth.com
Incomplete Dissociation: During the measurement of total indoxyl sulfate, harsh conditions are required to dissociate the toxin from albumin, which can potentially lead to degradation of the analyte or internal standard.
Solutions:
To address these challenges, various strategies have been developed:
Equilibrium Dialysis and Ultrafiltration: These techniques are employed to separate the free fraction from the protein-bound fraction before analysis. nih.gov A study comparing rapid equilibrium dialysis (RED) and ultrafiltration (UF) for the determination of 10 uremic toxins found similar results for most compounds, though some discrepancies were noted for specific analytes. nih.gov
Stable Isotope Dilution Mass Spectrometry (SIDMS): The use of a stable isotope-labeled internal standard like this compound is the gold standard for quantification. aptochem.comnih.gov The internal standard is added to the sample at the beginning of the workflow and experiences the same sample processing and analytical variations as the endogenous analyte, allowing for highly accurate and precise measurements. aptochem.com
Method Optimization: Careful optimization of LC-MS/MS parameters, including chromatographic separation and mass spectrometric conditions, is crucial to minimize matrix effects and ensure accurate quantification.
Below is a table summarizing the challenges and solutions in quantifying protein-bound uremic toxins.
| Challenge | Description | Solution(s) |
| Protein Binding | High affinity of indoxyl sulfate for albumin complicates the measurement of the biologically active free fraction. nih.gov | Equilibrium Dialysis, Ultrafiltration, Use of binding competitors. nih.govmdpi.com |
| Matrix Effects | Interference from other components in the biological sample can affect analytical accuracy. clearsynth.com | Stable Isotope Dilution with this compound, Chromatographic optimization. aptochem.com |
| Inter-laboratory Variability | Differences in analytical methods and protocols across laboratories can lead to inconsistent results. nih.gov | Standardization of methodologies, Use of certified reference materials. |
Expanding the Application of Stable Isotope Labeling to Other Metabolites
The success of using deuterated standards like this compound for uremic toxin analysis has paved the way for expanding the application of stable isotope labeling to a wider range of metabolites. acs.org Stable isotope-labeled compounds are invaluable tools in metabolomics for elucidating metabolic pathways and understanding the disposition of various molecules. acs.orgnih.gov
The use of stable isotopes, such as deuterium (B1214612) (²H), carbon-13 (¹³C), and nitrogen-15 (B135050) (¹⁵N), allows for the synthesis of internal standards for a multitude of metabolites. aptochem.com These labeled compounds can be used in tracer studies to follow the metabolic fate of a particular molecule within a biological system. nih.govacs.org This approach provides both qualitative and quantitative information on the flux through various metabolic pathways. nih.gov
For instance, stable isotope labeling has been employed to study the metabolism of amino acids, lipids, and carbohydrates, providing insights into disease mechanisms beyond kidney disease. acs.org The ability to synthesize a variety of deuterated and otherwise isotopically labeled standards facilitates a more comprehensive understanding of the metabolome. youtube.com
Integration of Quantitative Data with Multi-Omics for Systems Biology Approaches
The quantitative data obtained from assays using this compound can be integrated with other "omics" data, such as genomics, transcriptomics, and proteomics, to provide a more holistic understanding of disease processes. nih.govresearchgate.net This systems biology approach aims to build comprehensive models of biological systems and their responses to perturbations like the accumulation of uremic toxins. nih.gov
Metabolomics, which includes the quantification of small molecules like indoxyl sulfate, is considered to be closely linked to the phenotype of an organism. mdpi.com By integrating metabolomic data with information from other omics layers, researchers can uncover the complex interactions between genes, proteins, and metabolites that contribute to disease. nih.govmdpi.com
For example, associating quantitative levels of indoxyl sulfate with specific gene expression patterns or protein abundances can help to identify the molecular pathways that are dysregulated in chronic kidney disease. frontiersin.org This integrated approach holds the promise of identifying novel biomarkers and therapeutic targets. mdpi.com However, the integration of diverse and complex multi-omics datasets remains a significant computational and analytical challenge. nih.govresearchgate.net
Standardization of Deuterated Internal Standard Methodologies Across Research Laboratories
A critical aspect for the clinical translation of research findings is the standardization of analytical methodologies across different laboratories. Significant inter-laboratory variability has been observed in the measurement of various biomarkers, which can hinder the comparison of results from different studies. nih.gov
To ensure the reliability and comparability of indoxyl sulfate measurements, it is essential to standardize the methods that utilize this compound. This includes establishing standardized protocols for sample collection, preparation, and analysis. Furthermore, the development and use of certified reference materials for indoxyl sulfate would provide a benchmark for laboratory performance and help to ensure the accuracy of measurements.
Efforts to standardize these methods will improve the robustness of clinical studies and facilitate the establishment of clear clinical reference ranges for indoxyl sulfate. This will ultimately contribute to better patient management and the development of more effective therapeutic strategies for chronic kidney disease.
Q & A
Basic Research Questions
Q. What is the recommended method for using 3-Indoxyl Sulfate-d4 Potassium Salt as an internal standard in LC-MS/MS quantification of indoxyl sulfate?
- Answer: The compound is typically employed as a deuterated internal standard to account for matrix effects and ionization efficiency. Prepare a reaction solution with methanol and acetonitrile (1:1 v/v) at pH 4–5. Use a C18 reversed-phase column for separation, and monitor transitions specific to the deuterated and non-deuterated forms. Calibration curves should validate linearity across expected physiological concentrations (e.g., 0.1–50 µM) .
Q. How should this compound be stored to ensure stability?
- Answer: Store at –20°C in airtight containers under inert gas (e.g., argon) to prevent deuterium exchange and hygroscopic degradation. Short-term transport at room temperature is acceptable, but prolonged exposure to moisture or light should be avoided .
Q. What solvents are suitable for preparing stock solutions of this compound?
- Answer: The compound is sparingly soluble in water but dissolves in DMSO or methanol (1–10 mM stock solutions). Filter-sterilize solutions (0.2 µm pore size) and verify stability via HPLC (>95% purity retention) before use in cell culture or in vivo studies .
Q. How is this compound synthesized, and what is its isotopic purity?
- Answer: It is synthesized by sulfation of deuterated indoxyl followed by potassium salt formation. Commercial batches should have ≥97% deuterium incorporation at positions 4,5,6,7 of the indole ring and ≥95% chemical purity (HPLC-validated). Confirm isotopic integrity using high-resolution mass spectrometry .
Advanced Research Questions
Q. How can researchers optimize LC-MS/MS parameters to minimize matrix effects when quantifying this compound in biological samples?
- Answer:
- Column: Use a polar-embedded C18 column (e.g., Acquity UPLC HSS T3) to improve retention of polar metabolites.
- Mobile Phase: Add 0.1% formic acid to enhance ionization. Gradient elution with water/acetonitrile reduces co-eluting interferences.
- Internal Standard Calibration: Use matrix-matched calibration standards to correct for ion suppression/enhancement. Validate with spike-recovery tests (85–115% recovery) .
Q. What strategies resolve discrepancies in reported cellular effects of this compound across in vitro models?
- Answer:
- Deuterium Stability: Monitor deuterium loss via LC-MS during long-term cell assays, as exchange with protons in aqueous media may alter pharmacokinetic properties.
- Purity Validation: Confirm absence of non-deuterated contaminants (e.g., indoxyl sulfate) using MRM transitions specific to d4 and d0 forms.
- Dose-Response Adjustments: Tailor concentrations (e.g., 0.5–2.0 mM) based on cell type (e.g., proximal tubular cells vs. hepatocytes) to account for metabolic activity differences .
Q. How is this compound used to study gut-kidney axis interactions in chronic kidney disease (CKD) models?
- Answer: In adenine-induced CKD rodent models, administer the compound (oral or intravenous) to mimic uremic toxin accumulation. Pair with LC-MS/MS to quantify serum/urine levels and correlate with biomarkers like TGF-β1 and NF-κB activation. Use deuterated internal standards to differentiate endogenous vs. exogenous indoxyl sulfate .
Q. What protocols validate the use of this compound in metabolic flux analysis?
- Answer:
- Stable Isotope Tracing: Incubate cells/tissues with deuterated compound and track incorporation into downstream metabolites (e.g., indole derivatives) via tandem mass spectrometry.
- Kinetic Modeling: Use compartmental models to estimate turnover rates, ensuring correction for isotopic dilution effects. Validate with time-course experiments .
Methodological Notes
- Purity Assurance: Batch-specific certificates of analysis (CoA) must confirm isotopic and chemical purity. Re-test upon receipt using in-house HPLC/MS protocols .
- Ethical Handling: Adhere to biosafety protocols when studying uremic toxins, as chronic exposure may replicate pathogenic pathways in CKD .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
